Lipophilicity (XLogP3) Modulation by N-Phenyl Substituent: 4-Fluoro vs. 4-Chloro vs. Unsubstituted Phenyl
The target compound's computed XLogP3 of 2.7 positions it at a distinct lipophilicity node relative to its closest analogs. The 4-chlorophenyl congener (CAS 1351800-17-3) has an increased molecular weight (356.8 g/mol) and is predicted to have higher logP due to the greater hydrophobicity of chlorine. Conversely, the unsubstituted N-phenyl analog (CAS 1351848-60-6) lacks the fluorine electron-withdrawing effect, which alters hydrogen-bond acceptor capacity and polar surface area . These differences in XLogP3 translate into differential predicted membrane permeability and solubility profiles across the series .
| Evidence Dimension | Computed Lipophilicity (XLogP3) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 = 2.7; MW = 340.31 g/mol; H-Bond Acceptors = 5 |
| Comparator Or Baseline | N-(4-Chlorophenyl) analog: MW = 356.8 g/mol, H-Bond Acceptors = 5 (predicted logP ~3.0–3.2). N-Phenyl analog: MW = 334.3 g/mol, H-Bond Acceptors = 5 (predicted logP ~2.3–2.5). |
| Quantified Difference | ΔXLogP3 (F vs. Cl) ≈ –0.3 to –0.5 log units; ΔMW (F vs. Cl) = –16.5 g/mol; ΔMW (F vs. H) = +6.0 g/mol |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2025.09.15). Comparator XLogP3 values estimated; no single experimentally measured logP dataset available across the series. |
Why This Matters
Lipophilicity directly governs passive membrane permeability and non-specific protein binding; selecting the 4-fluoro analog over the 4-chloro or unsubstituted phenyl variant shifts the drug-likeness parameter space in a quantifiable direction that must align with the intended target profile.
- [1] PubChem Compound Summary: N-(4-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, CID 53490986. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/53490986 (accessed 2026-05-05). View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
